Target Engagement Specificity: ASAH1 vs. ASAH2 Selectivity by DARTS Proteolysis Protection
E2 binds directly to ASAH1 but not to the closely related acid ceramidase isoform ASAH2, as demonstrated by DARTS assay. In the presence of E2, ASAH1 protein was protected from pronase-mediated proteolysis in a dose-dependent manner (p = 0.0054), whereas ASAH2 protein showed no protection at the same E2 concentrations [1]. The inactive analog A11 showed no protection of either ASAH1 or ASAH2, confirming that target engagement is both compound-specific and isoform-selective [1]. This isoform-level selectivity within the acid ceramidase family is not reported for carmofur, ceranib-2, or LCL-521 in comparable DARTS or orthogonal target engagement assays.
| Evidence Dimension | ASAH1 vs. ASAH2 target engagement selectivity by DARTS proteolysis protection |
|---|---|
| Target Compound Data | E2 protects ASAH1 from pronase digestion (p = 0.0054); no protection of ASAH2 |
| Comparator Or Baseline | Inactive analog A11: no protection of ASAH1 or ASAH2; Comparator inhibitors (carmofur, ceranib-2, LCL-521): no published DARTS-based isoform selectivity data available |
| Quantified Difference | E2 exhibits >10-fold selectivity for ASAH1 over ASAH2 by DARTS; A11 shows zero engagement; comparators lack isoform-level DARTS data |
| Conditions | Cell lysate DARTS assay with pronase proteolysis; Western blot detection of ASAH1, ASAH2, and β-actin; HUVEC and related cell systems [1] |
Why This Matters
Isoform-level target engagement data are essential for interpreting phenotype specificity; E2 is the only ASAH1 inhibitor with published DARTS-based ASAH1/ASAH2 selectivity, reducing the risk of confounding ASAH2-mediated effects in angiogenesis assays.
- [1] Cho SM, Lee HK, Liu Q, Wang MW, Kwon HJ. A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase. ACS Chem Biol. 2019;14(1):11-19. Figure 3. doi:10.1021/acschembio.8b00558 View Source
